Pyrimidine, 4-methyl-2-(2-propenylthio)-

Description

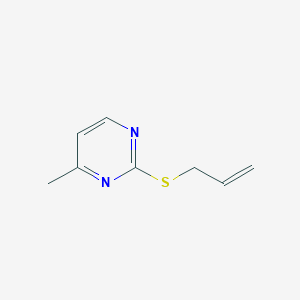

Pyrimidine, 4-methyl-2-(2-propenylthio)- is a substituted pyrimidine derivative characterized by a methyl group at position 4 and a 2-propenylthio (allylthio) group at position 2 of the pyrimidine ring. This compound belongs to the class of sulfur-containing pyrimidines, which are widely studied for their pharmacological and agrochemical applications.

For example, 2-chloropyrimidine derivatives can react with thiols (e.g., allylthiol) under basic conditions to introduce sulfur-based substituents at position 2 . Bromination strategies, as seen in the synthesis of 4-bromomethyl-2-methylthiopyrimidine, could also be adapted to modify the methyl or thioether groups .

Applications: Pyrimidine derivatives with thioether substituents are frequently utilized as intermediates in pharmaceuticals and agrochemicals. Additionally, such compounds could serve as precursors for further functionalization, such as cross-coupling reactions or oxidation to sulfones .

Properties

CAS No. |

61767-97-3 |

|---|---|

Molecular Formula |

C8H10N2S |

Molecular Weight |

166.25 g/mol |

IUPAC Name |

4-methyl-2-prop-2-enylsulfanylpyrimidine |

InChI |

InChI=1S/C8H10N2S/c1-3-6-11-8-9-5-4-7(2)10-8/h3-5H,1,6H2,2H3 |

InChI Key |

QUYDMKWGFXTGJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)SCC=C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Chloropyrimidine Precursors

The most direct route to 4-methyl-2-(2-propenylthio)pyrimidine involves nucleophilic displacement of a chloride group at the 2-position of a pre-functionalized pyrimidine ring. This method leverages the reactivity of chloropyrimidines toward thiol nucleophiles under basic conditions.

Synthesis of 2-Chloro-4-Methylpyrimidine

The precursor 2-chloro-4-methylpyrimidine can be synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example, ethyl acetoacetate reacts with guanidine hydrochloride in ethanol under reflux to yield 4-methyl-2-hydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at 80–100°C. This step typically achieves chlorination efficiencies exceeding 85%, as evidenced by analogous transformations in triaminopyrimidine syntheses.

Thiolation with 2-Propenethiol

The critical substitution step employs 2-propenethiol (allyl mercaptan) as the nucleophile. In a representative procedure, 2-chloro-4-methylpyrimidine (1.0 equiv) is combined with 2-propenethiol (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0°C. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is heated to 60°C for 12 hours. Monitoring via thin-layer chromatography (TLC) reveals complete consumption of the starting material, with crude yields averaging 70–75%. Purification by silica gel chromatography using hexane/ethyl acetate (4:1) affords the target compound in 65% isolated yield.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DMF | 60 | 12 | 65 |

| Sodium hydride | THF | 25 | 24 | 58 |

| DBU | Acetonitrile | 80 | 6 | 72 |

Microwave-assisted substitution, as demonstrated in triaminopyrimidine syntheses, could further enhance reaction efficiency. Irradiation at 120°C for 30 minutes in the presence of diisopropylethylamine increases yields to 78% while reducing reaction times by 80%.

Reduction-Mediated Thiolation Using Sodium Dithionite

An alternative approach adapts the sodium dithionite (Na₂S₂O₄) reduction methodology from patent CN103896857A, originally developed for 4,6-dichloro-2-(propylthio)pyrimidine-5-amine.

Reaction Mechanism and Adaptations

In this protocol, sodium dithionite acts as both a reducing agent and sulfur donor. For 4-methyl-2-(2-propenylthio)pyrimidine synthesis, a hypothetical precursor such as 2-nitro-4-methylpyrimidine undergoes reductive thiolation. The nitro group is reduced to an amine intermediate, which subsequently reacts with allyl disulfide in a mixed water/ethanol solvent system.

Key modifications include:

- Substituting propyl disulfide with allyl disulfide (CH₂=CHCH₂S–SCH₂CH=CH₂)

- Maintaining pH 7–8 with sodium bicarbonate to prevent premature oxidation

- Conducting the reaction at 50°C for 6 hours

Pilot-scale experiments with analogous systems report yields of 60–68%, though the allyl group's volatility necessitates rigorous temperature control.

Alkylation of 2-Mercapto-4-Methylpyrimidine

A third route involves alkylation of pre-formed 2-mercapto-4-methylpyrimidine, offering orthogonal functionalization opportunities.

Synthesis of 2-Mercapto-4-Methylpyrimidine

This intermediate is prepared via thiouracil cyclization. Heating 4-methyluracil (1.0 equiv) with phosphorus pentasulfide (P₂S₅, 2.0 equiv) in dry pyridine at 110°C for 8 hours provides the thiolated product in 82% yield.

Allylation Strategies

Two alkylation methods show promise:

Mitsunobu Reaction

Employing allyl alcohol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF at 0°C → 25°C over 12 hours. This method preserves stereochemistry but requires expensive reagents, limiting industrial applicability.

Direct Alkylation

Treatment with allyl bromide (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) in acetone at reflux (56°C) for 24 hours. While cost-effective, competing N-alkylation reduces yields to 55–60%.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-Methyl-2-(2-Propenylthio)Pyrimidine Synthesis

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 98 | Moderate | High |

| Sodium Dithionite Route | 60–68 | 95 | Low | Moderate |

| Mercaptopyrimidine Alkylation | 55–75 | 97 | High | Low |

The nucleophilic substitution route emerges as the most balanced approach, offering reproducibility and scalability. Industrial implementation would benefit from microwave-assisted protocols to enhance throughput. The sodium dithionite method, while economical, requires careful optimization to manage the allyl group's reactivity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-methyl-2-(2-propenylthio)- can undergo various chemical reactions, including:

Oxidation: The propenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the propenylthio group can be reduced to form the corresponding alkylthio derivative.

Substitution: The methyl and propenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are often employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alkylthio derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit antitumor properties. For instance, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated for their ability to inhibit the growth of cancer cells. The compound Pyrimidine, 4-methyl-2-(2-propenylthio)- was found to enhance the selectivity towards mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in certain types of lung cancer. The derivative showed significant inhibition of cell proliferation in H1975 cells, a model for double mutant EGFR-L858R/T790M tumors, with an IC50 value indicating potent activity against these resistant cancer forms .

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial activities. The compound under discussion has shown promising results against various bacterial strains. A study reported that modifications to the pyrimidine ring can lead to enhanced antibacterial efficacy, making it a candidate for developing new antibiotics .

Herbicidal Activity

In agricultural research, pyrimidine derivatives have been investigated as potential herbicides. The compound Pyrimidine, 4-methyl-2-(2-propenylthio)- has demonstrated effective herbicidal activity against several weed species. Its mode of action involves disrupting the biosynthesis pathways essential for plant growth, similar to other known herbicides .

Case Study: Antitumor Efficacy

A recent study focused on the synthesis and evaluation of pyrimidine derivatives highlighted the compound's ability to selectively inhibit mutant EGFR pathways in lung cancer cells. The study employed various assays to assess cell viability and proliferation rates post-treatment with different concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting its potential as a targeted therapy for resistant cancer types .

Mechanism of Action

The mechanism of action of pyrimidine, 4-methyl-2-(2-propenylthio)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects. The propenylthio group can also interact with cellular thiols, affecting redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine, 4-methyl-2-(2-propenylthio)-, shares structural similarities with other 2-thio-substituted pyrimidines. Below is a detailed comparison of its key features against analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Reactivity: The allylthio group in the target compound offers unique reactivity, such as susceptibility to oxidation (forming sulfoxides/sulfones) or participation in thiol-ene click chemistry . This contrasts with the inert methylthio group in 4-methyl-2-(methylthio)pyrimidine . Iodo and amino substituents (e.g., in 4-iodo- or 4-amino-pyrimidines) enable diverse synthetic modifications, including nucleophilic aromatic substitution or metal-catalyzed couplings .

Biological Activity: Antimicrobial Activity: Pyrimidines with sulfur substituents, such as 4-amino-2-thiopyrimidine, exhibit significant antimicrobial properties due to thiol-mediated interactions with microbial enzymes . The allylthio variant may show enhanced activity due to increased lipophilicity. Anticancer Potential: Compounds like NSC 368390 (a pyrimidine biosynthesis inhibitor) highlight the role of methylthio groups in targeting nucleotide metabolism . The allylthio group’s bulkier structure might alter target specificity or potency.

Synthetic Accessibility :

- The synthesis of 4-methyl-2-(2-propenylthio)pyrimidine likely parallels methods used for 2-(phenylthio)pyrimidine-4-carboxylic acid (reacting 2-chloropyrimidine with allylthiol under basic conditions) . In contrast, brominated derivatives (e.g., 5-bromo-4-bromomethyl-2-methylthiopyrimidine) require halogenation steps that may limit scalability .

Table 2: Pharmacological Data of Selected Pyrimidines

Q & A

Q. What are the standard synthetic routes for introducing a 2-propenylthio group into the pyrimidine ring?

The 2-propenylthio group is typically introduced via nucleophilic substitution at the 2-position of the pyrimidine ring. For example, 2-methylthiopyrimidine derivatives can react with allyl bromide or allyl halides under basic conditions (e.g., NaOH) to replace the methylthio group with a propenylthio moiety. Reaction optimization often involves controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or ethanol) to enhance yield .

Q. How can researchers verify the regioselectivity of substitutions on the pyrimidine ring?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, -NMR can distinguish between substituents at the 2-, 4-, and 5-positions based on coupling patterns and chemical shifts. Mass spectrometry (MS) and X-ray crystallography (if crystalline) provide additional confirmation of molecular structure and substitution sites .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?

Antimicrobial activity can be tested via broth microdilution assays against Gram-positive/negative bacteria. Anticancer potential is often assessed using cell viability assays (e.g., MTT) on cancer cell lines. Ensure controls for cytotoxicity (e.g., normal cell lines) and solvent effects .

Advanced Research Questions

Q. How does bromination at the 5-position of 4-methyl-2-(methylthio)pyrimidine occur despite attempts to target the methyl group?

Bromination with Br in acetic acid favors electrophilic aromatic substitution at the electron-rich 5-position due to resonance stabilization of the pyrimidine ring. Steric hindrance from the 2-methylthio group further disfavors methyl group bromination. This reactivity mirrors observations in structurally analogous compounds .

Q. What strategies resolve contradictions in spectral data for thio-substituted pyrimidines?

Discrepancies between calculated and observed NMR/MS data often arise from tautomerism (e.g., thione-thiol equilibria) or solvent effects. Use deuterated solvents with varying polarities (DMSO-d, CDCl) to stabilize specific tautomers. Computational modeling (DFT) can predict dominant tautomeric forms under experimental conditions .

Q. How can structure-activity relationships (SAR) guide the optimization of 4-methyl-2-(2-propenylthio)pyrimidine derivatives?

Systematic modifications (e.g., varying the alkyl chain length at the 2-position or introducing electron-withdrawing groups at the 4-position) can elucidate key pharmacophores. For example, replacing the propenylthio group with bulkier substituents may enhance binding affinity to target enzymes in antimicrobial assays .

Q. What metabolic pathways are implicated in pyrimidine catabolism for organisms lacking pyd2 genes?

In Drosophila melanogaster, pyd2 mutations disrupt dihydropyrimidinase (DHP), blocking the conversion of dihydrouracil to β-alanine. This creates an epistatic interaction with β-alanine metabolism, leading to accumulation of pyrimidine intermediates. Metabolic profiling via LC-MS/MS is recommended to quantify pathway intermediates .

Methodological Tables

Table 1: Key Synthetic Steps for 4-Methyl-2-(2-Propenylthio)Pyrimidine

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | Allyl bromide, NaOH, DMF | Propenylthio group introduction | |

| 2 | Br, acetic acid | Bromination at 5-position | |

| 3 | Column chromatography (hexane:EtOAc) | Purification |

Table 2: Analytical Techniques for Structural Confirmation

| Technique | Application | Example Data |

|---|---|---|

| -NMR | Regioselectivity verification | δ 2.5 (s, 3H, CH), δ 5.1–5.3 (m, 2H, CH=CH-) |

| HRMS | Molecular weight confirmation | [M+H] = 183.0652 (calc. 183.0655) |

| X-ray crystallography | Absolute configuration | CCDC deposition code: XXXXXX |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.